

Ampelopsin G and Other Oligostilbenes in Vitaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B14862432*

[Get Quote](#)

Introduction

The Vitaceae family, which includes the common grapevine (*Vitis vinifera*), is a rich source of a diverse class of polyphenolic compounds known as oligostilbenes. These compounds are phytoalexins, produced by plants in response to biotic and abiotic stresses. Oligostilbenes are polymers of resveratrol and exhibit a wide range of complex structures and significant biological activities. Among these, **Ampelopsin G**, more commonly known as Dihydromyricetin (DHM), stands out for its potent pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.^[1] This technical guide provides an in-depth overview of **Ampelopsin G** and other oligostilbenes found in Vitaceae, focusing on quantitative data, key signaling pathways, and detailed experimental protocols for their study, tailored for researchers and drug development professionals.

Chemical Diversity of Oligostilbenes in Vitaceae

The Vitaceae family is a prolific source of stilbenoids, with over 60 distinct compounds identified in *Vitis vinifera* alone. These range from the monomer resveratrol to complex dimers, trimers, and tetramers. Besides **Ampelopsin G** (Dihydromyricetin), a flavanonol, other notable oligostilbenes isolated from various *Vitis* and *Ampelopsis* species include:

- Ampelopsin A, B, C, D, E, H^[2]
- (+)- ϵ -viniferin (a resveratrol dimer)

- Vitisin A, B, and D
- Hopeaphenol
- Heyneanol A

This structural diversity contributes to a wide spectrum of biological activities and presents numerous opportunities for natural product-based drug discovery.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and distribution of **Ampelopsin G** and other stilbenes.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ampelopsin (Dihydromyricetin)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

| Cell Line | Cancer Type | IC ₅₀ (μM) | Citation |
|------------|--------------------------|-----------------------|----------|
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 | |
| MDA-MB-231 | Breast Cancer | 104.8 | |
| BT-549 | Breast Cancer | 150.2 | |
| 4T1 | Breast Cancer | 143.6 | |

Note: IC₅₀ values can vary significantly based on the assay method (e.g., MTT, WST-8, RTCA) and incubation time.

Table 2: Pharmacokinetic Parameters of Ampelopsin (Dihydromyricetin) in Rats

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound.

| Adminis- tration | Dose | C _{max} (ng/mL) | t _{max} (h) | t _{1/2} (h) | AUC _{0-t} (ng·h/mL) | Absolut e Bioavail ability (%) | Citation |
|---------------------|----------|-----------------------------|----------------------|----------------------|---------------------------------|--|----------|
| Intraveno- us | 2 mg/kg | 165.67 ± 16.35 | - | 2.05 ± 0.52 | 410.73 ± 78.12 | - | |
| Oral | 20 mg/kg | 21.63 ± 3.62 | 2.67 | 3.70 ± 0.99 | 164.97 ± 41.76 | 4.02 | |

C_{max}: Maximum plasma concentration; t_{max}: Time to reach C_{max}; t_{1/2}: Half-life; AUC_{0-t}: Area under the concentration-time curve. These results indicate that Dihydromyricetin has poor oral bioavailability.

Table 3: Concentration of Stilbenes in Grape Cane (Vitis vinifera L.)

This table shows the yield of different stilbenes from grape cane using an optimized accelerated solvent extraction (ASE) method with methanol.

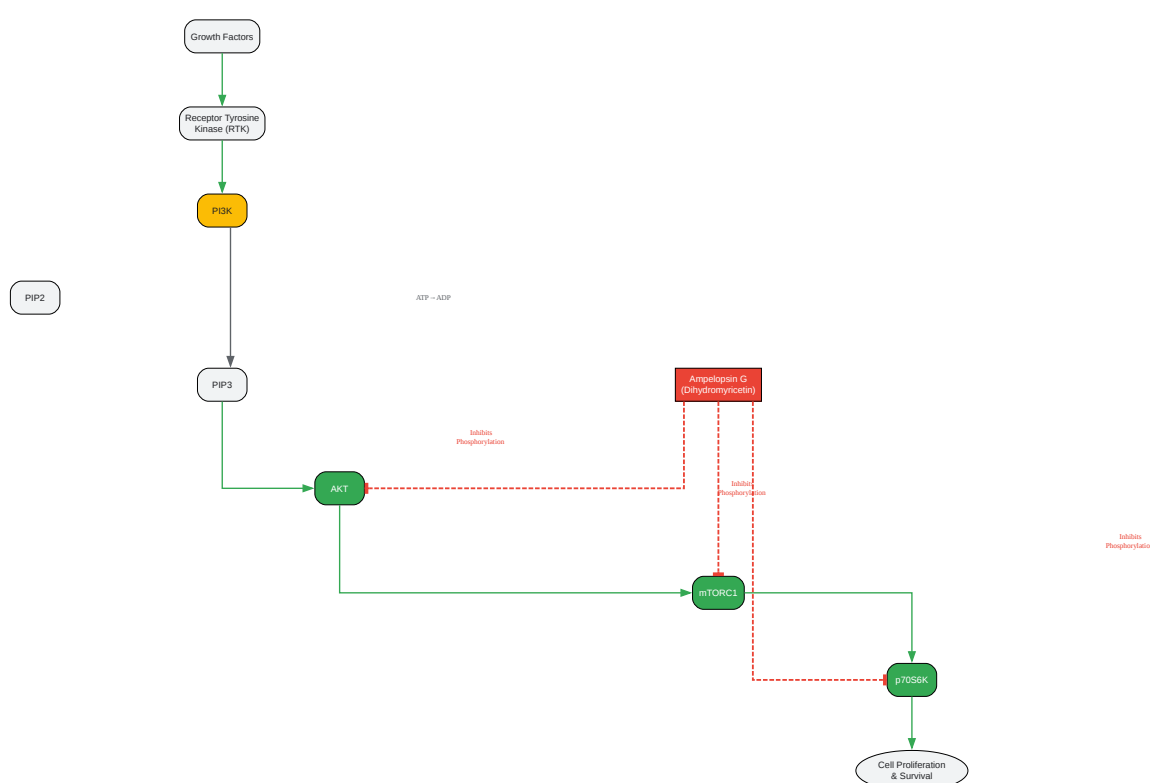
| Compound | Concentration (µg/g dry weight) | Citation |
|-------------------|---------------------------------|----------|
| trans-Resveratrol | 6030 ± 680 | |
| trans-ε-viniferin | 2260 ± 90 | |
| r2-viniferin | 510 ± 40 | |
| Total Stilbenes | ~8500 | **** |

Biological Activity and Key Signaling Pathways

Ampelopsin has been shown to modulate a wide range of signaling pathways, primarily in the context of cancer therapy. Its ability to interact with multiple nodes within these complex networks underscores its potential as a multi-target therapeutic agent.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Ampelopsin has been shown to suppress this pathway by reducing the phosphorylation of key downstream effectors. In breast cancer cells (MCF-7 and MDA-MB-231), Ampelopsin dose- and time-dependently decreased the levels of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated p70S6K (p-p70S6K), a downstream target of mTORC1.

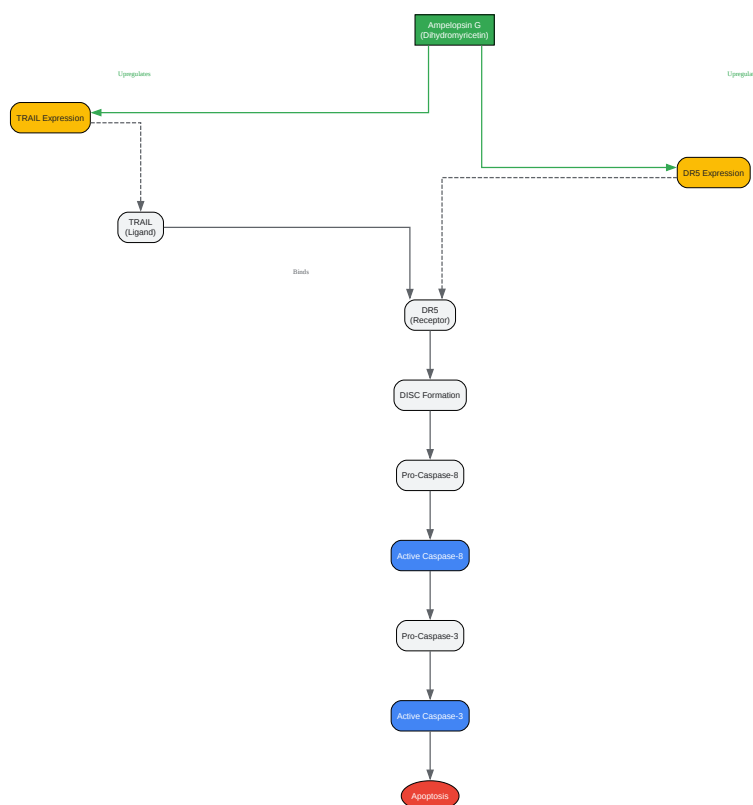


[Click to download full resolution via product page](#)

Ampelopsin G inhibits the pro-survival AKT/mTOR signaling pathway.

Restoration of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. Many cancer cells, however, develop resistance to TRAIL. Ampelopsin has been found to sensitize cancer cells to TRAIL-mediated apoptosis. It achieves this by upregulating the expression of both TRAIL and its receptor DR5. This increased expression enhances the activation of the extrinsic apoptosis pathway, leading to caspase-8 activation, subsequent caspase-3 activation, and programmed cell death.

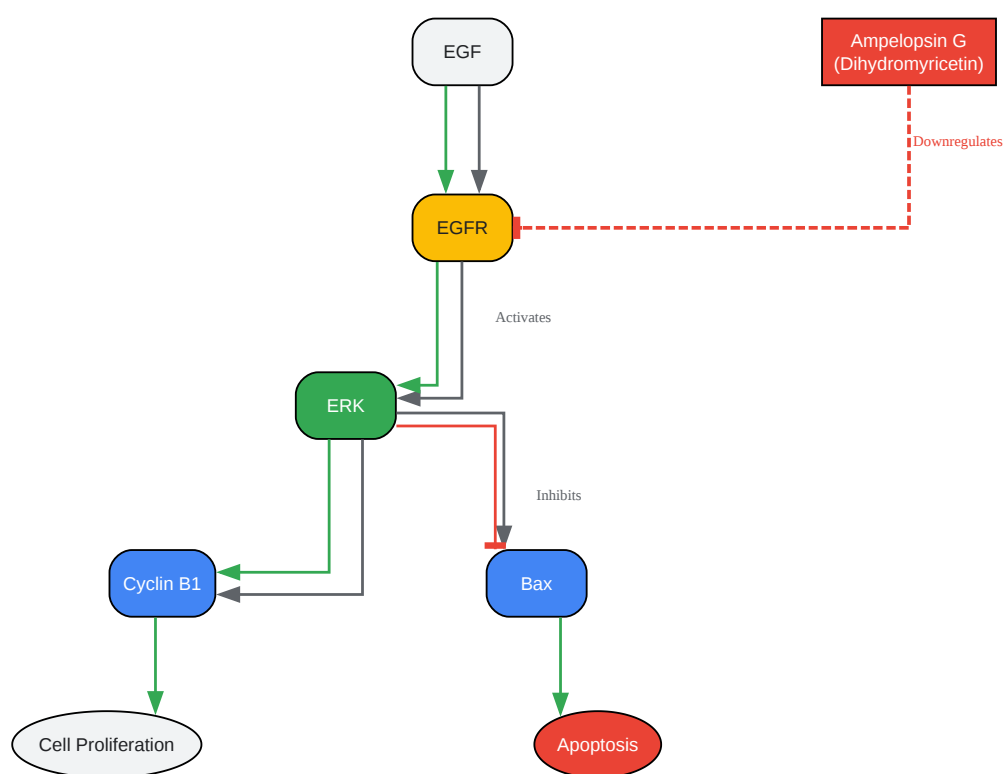


[Click to download full resolution via product page](#)

Ampelopsin G promotes apoptosis by upregulating TRAIL and its receptor DR5.

Downregulation of EGFR/ERK Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK (MAPK) cascade, promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers. Ampelopsin can inhibit this pathway by directly downregulating the expression of EGFR. This leads to reduced phosphorylation and activation of ERK, which in turn suppresses downstream targets involved in cell cycle progression (e.g., Cyclin B1) and promotes pro-apoptotic proteins (e.g., Bax).



[Click to download full resolution via product page](#)

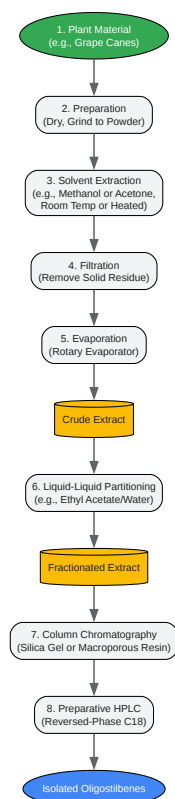
Ampelopsin G inhibits proliferation by downregulating the EGFR/ERK pathway.

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of natural products. This section provides protocols for the extraction, quantification, and biological evaluation of oligostilbenes.

Extraction and Isolation of Oligostilbenes from Vitaceae

This protocol is a generalized procedure for the extraction and purification of oligostilbenes from plant material, such as grape canes or roots.



[Click to download full resolution via product page](#)

General workflow for extraction and isolation of oligostilbenes.

Methodology:

- Sample Preparation:
 - Collect fresh plant material (e.g., stems, roots, leaves of Vitis or Ampelopsis species).
 - Wash the material to remove dirt and debris. Dry it in a shaded, well-ventilated area or in an oven at 40-50°C.

- Grind the dried material into a fine powder using a mechanical mill.
- Extraction:
 - Macerate the plant powder in a suitable solvent (methanol and acetone are commonly used) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
 - Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively, use heated reflux or accelerated solvent extraction (ASE) to improve efficiency.
 - Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.
- Filtration and Concentration:
 - Combine the liquid extracts and filter through filter paper to remove solid plant material.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- Purification:
 - Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition it against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl acetate, which will extract many oligostilbenes.
 - Column Chromatography: Subject the ethyl acetate fraction to column chromatography using silica gel or a macroporous resin (e.g., HP-20). Elute with a gradient of solvents, such as hexane-ethyl acetate or methanol-water, to separate compounds based on polarity.
 - Preparative HPLC: Collect fractions containing oligostilbenes (monitored by TLC) and subject them to further purification using a preparative or semi-preparative HPLC system with a C18 column.
 - Isolated compounds can be identified using spectroscopic methods (NMR, MS).

Quantification of Ampelopsin (Dihydromyricetin) by HPLC

This protocol provides a validated method for the quantitative analysis of Ampelopsin (DHM) in plasma or plant extracts.

Methodology:

- Instrumentation and Conditions:
 - HPLC System: An HPLC system equipped with a UV-Vis or DAD detector.
 - Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.04-0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 65:35 (v/v) aqueous:methanol.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 290 nm (the absorption maximum for DHM).
 - Column Temperature: 30-40°C.
 - Injection Volume: 10-20 μ L.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh ~10 mg of pure DHM standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
 - Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase.
 - Sample Preparation (Plant Extract): Accurately weigh the dried extract, dissolve it in methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 μ m syringe filter into an HPLC vial.

- Sample Preparation (Plasma): To 100 μL of plasma, add an internal standard and precipitate proteins by adding 200 μL of acetonitrile. Vortex vigorously, then centrifuge at $>12,000$ rpm for 10 minutes. Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase before filtering into an HPLC vial.
- Analysis and Quantification:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration (R^2 should be >0.999).
 - Inject the prepared samples.
 - Determine the concentration of DHM in the samples by comparing their peak areas to the linear regression equation derived from the calibration curve.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Cell Seeding:
 - Culture the desired cancer cell line to $\sim 80\%$ confluency.
 - Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium.
 - Incubate for 24 hours at 37°C in a $5\% \text{CO}_2$ humidified atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of Ampelopsin in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic ($<0.5\%$).

- Remove the old medium from the wells and add 100 μ L of medium containing the different concentrations of Ampelopsin. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10-20 μ L of the MTT solution to each well (final concentration \sim 0.5 mg/mL).
 - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
- Solubilization and Measurement:
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100-150 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
 - Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is a key technique for analyzing the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).

Methodology:

- Cell Lysis and Protein Quantification:
 - Culture and treat cells with Ampelopsin as described for the MTT assay.
 - After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Electrotransfer:
 - Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
 - Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.

- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using X-ray film or a digital imaging system.
- Stripping and Re-probing (Control):
 - To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β -actin.

Conclusion and Future Perspectives

Ampelopsin G and other oligostilbenes from the Vitaceae family represent a compelling class of natural products with significant therapeutic potential, particularly in oncology. Their ability to modulate multiple critical signaling pathways provides a basis for their anti-proliferative and pro-apoptotic effects. However, challenges such as the poor oral bioavailability of compounds like **Ampelopsin G** must be addressed. Future research should focus on the discovery and characterization of novel oligostilbenes from unexplored Vitaceae species, the elucidation of their precise molecular mechanisms, and the development of drug delivery systems or medicinal chemistry approaches to improve their pharmacokinetic profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ampelopsin G and Other Oligostilbenes in Vitaceae: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14862432#ampelopsin-g-and-other-oligostilbenes-in-vitaceae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com